molecular formula C11H17N B12051369 N-tert-butyl-2-methylaniline CAS No. 10219-30-4

N-tert-butyl-2-methylaniline

Cat. No.: B12051369
CAS No.: 10219-30-4
M. Wt: 163.26 g/mol
InChI Key: WXKZVDJCDSIHKG-UHFFFAOYSA-N
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Description

N-tert-butyl-2-methylaniline (CAS RN: 109932-97-0) is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This chemical is supplied as a yellow to colorless liquid (oily) with a boiling point of approximately 245.3 °C at 760 mmHg and a density of about 0.9 g/cm³ . It should be stored sealed in a dry environment at room temperature . As part of the tert-butylaniline family, this compound serves as a valuable intermediate in chemical synthesis . Tert-butylanilines are generally used in the development of pharmaceuticals, pesticides, plastics, additives, and dyes . The alkylation of aniline to produce such compounds is an area of significant industrial relevance, particularly with the development of greener chemistry processes using solid acid catalysts . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10219-30-4

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-tert-butyl-2-methylaniline

InChI

InChI=1S/C11H17N/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8,12H,1-4H3

InChI Key

WXKZVDJCDSIHKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for N Tert Butyl 2 Methylaniline and Its Functionalized Analogs

Direct Alkylation Strategies for N-tert-butyl-2-methylaniline Synthesis

Direct alkylation methods involve the introduction of a tert-butyl group onto the nitrogen atom of 2-methylaniline or a related precursor. These strategies are often favored for their straightforwardness but require careful control to achieve the desired regioselectivity and avoid side reactions.

Alkylation of Precursor Anilines with tert-Butylating Agents

The direct alkylation of 2-methylaniline with a tert-butylating agent is a common approach to synthesize this compound. smolecule.com This can be achieved through various methods, including those employing Friedel-Crafts type conditions and N-alkylation with halides.

Friedel-Crafts alkylation, a classic carbon-carbon bond-forming reaction, can be adapted for N-alkylation. nih.govrsc.org This method typically involves the use of an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govrsc.orgcerritos.edu The Lewis acid assists in the formation of a carbocation from the alkylating agent, which then acts as an electrophile. cerritos.edupressbooks.pub In the context of synthesizing this compound, a tert-butyl halide would be reacted with 2-methylaniline in the presence of a Lewis acid. The Lewis acid polarizes the carbon-halide bond, facilitating the generation of a tert-butyl carbocation, which is then attacked by the nucleophilic nitrogen of the aniline (B41778).

However, a significant challenge in the Friedel-Crafts alkylation of anilines is the competition between N-alkylation and C-alkylation (alkylation of the aromatic ring). The amino group is an activating group, making the aromatic ring susceptible to electrophilic attack. To favor N-alkylation, reaction conditions must be carefully controlled. The use of solid acid catalysts, such as certain clays (B1170129) and zeolites, has been explored to improve selectivity in aniline alkylation reactions. researchgate.net These solid acids can offer a synergistic effect between Brønsted and Lewis acidic sites, which can enhance catalytic activity. researchgate.net

Catalyst TypeAlkylating AgentKey Features
Lewis Acids (e.g., AlCl₃, FeCl₃)tert-Butyl HalidesPromotes carbocation formation. nih.govrsc.orgcerritos.edu
Solid Acids (e.g., Clays, Zeolites)tert-Butanol (B103910), MTBECan favor C-alkylation; selectivity depends on catalyst and conditions. researchgate.netresearchgate.net

Direct N-alkylation of 2-methylaniline with tert-butyl halides under basic conditions is another viable synthetic route. smolecule.com This method avoids the strong acids used in Friedel-Crafts reactions. A base, such as potassium carbonate (K₂CO₃), is typically used to deprotonate the aniline, increasing its nucleophilicity and facilitating the SN2 reaction with the alkyl halide. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) often being employed.

Controlling the reaction conditions is paramount to prevent side reactions. Over-alkylation, where the secondary amine product reacts further to form a tertiary amine, and isomerization can reduce the purity of the desired product. The steric hindrance provided by the tert-butyl group and the ortho-methyl group in this compound helps to minimize over-alkylation.

Optimization of Reaction Parameters: Temperature, Pressure, and Solvent Effects

The success of direct alkylation strategies hinges on the careful optimization of several reaction parameters.

Temperature: The reaction temperature significantly influences the rate and selectivity of the alkylation. For instance, in the alkylation of 2-methylaniline with 1-bromobutane, a temperature range of 60–80°C is suggested to maximize yields. Higher temperatures can lead to an increase in side products.

Pressure: While many laboratory-scale alkylations are performed at atmospheric pressure, industrial processes may utilize elevated pressures, particularly when dealing with volatile reactants or when trying to influence reaction equilibria. In the alkylation of aniline with methyl-tert-butyl ether (MTBE) or tert-butanol, the reactions are carried out in a pressure reactor under autogenous pressure. researchgate.net

Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates. Polar aprotic solvents like DMF are often used in N-alkylation with halides as they can solvate the cation while leaving the nucleophilic anion relatively free. In some cases, solvent-free conditions have been explored for N-alkylation reactions, which can offer environmental benefits. acs.org

ParameterEffect on AlkylationExample Condition
Temperature Influences reaction rate and selectivity.60–80°C for alkylation of 2-methylaniline with 1-bromobutane.
Pressure Can be used to control volatile reactants.Autogenous pressure for alkylation with MTBE. researchgate.net
Solvent Affects solubility and intermediate stability.Polar aprotic solvents like DMF for N-alkylation with halides.

Reductive Pathways to this compound

Reductive pathways offer an alternative approach to the synthesis of this compound, often starting from more oxidized precursors like nitro compounds or involving the formation of an imine intermediate that is subsequently reduced.

Reduction of Nitro Aromatic Precursors

A common strategy in the synthesis of arylamines is the reduction of a corresponding nitroaromatic compound. libretexts.org This method can be applied to the synthesis of this compound by first preparing a suitable nitro precursor. For example, a nitro group could be introduced to a tert-butylated methylbenzene derivative, followed by reduction.

The reduction of the nitro group can be achieved using various reagents and conditions. Catalytic hydrogenation using transition metal catalysts like platinum, palladium, or nickel is a widely used method. libretexts.org However, this method may not be suitable if other reducible functional groups are present in the molecule. libretexts.org

Alternative reducing agents include metals such as iron, zinc, or tin in an acidic medium. libretexts.org Tin(II) chloride (SnCl₂) is considered a particularly mild reducing agent and is often used when sensitive functional groups need to be preserved. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is another common reducing agent, although it typically does not reduce nitro compounds under standard conditions without a catalyst. jsynthchem.com However, its reactivity can be enhanced by using it in combination with a catalyst. jsynthchem.com

Reducing SystemKey Features
Catalytic Hydrogenation (H₂, Pt/Pd/Ni)Effective but can reduce other functional groups. libretexts.org
Metals in Acid (Fe, Zn, Sn)Classic method for nitro group reduction. libretexts.org
Tin(II) Chloride (SnCl₂)Mild conditions, good for preserving other functional groups. libretexts.org
Sodium Borohydride (NaBH₄) / CatalystRequires a catalyst to reduce nitro groups effectively. jsynthchem.com

Catalytic Approaches for N-tert-Butylation of Aromatic Amines

Catalytic methods offer an efficient and atom-economical route for the synthesis of N-tert-butyl aromatic amines. These approaches primarily rely on transition metal catalysts to facilitate the formation of the sterically hindered carbon-nitrogen bond.

A significant advancement in the N-tert-butylation of aromatic amines involves the use of copper catalysts under mild conditions. organic-chemistry.orgthieme-connect.com Traditional methods often required harsh reaction conditions and resulted in low to moderate yields. thieme-connect.com A notable modern protocol utilizes tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent in the presence of a copper catalyst at room temperature. organic-chemistry.orgthieme-connect.com

Research has shown that various copper(I) and copper(II) salts are effective, with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) demonstrating high efficacy, providing yields up to 85% without prior activation. organic-chemistry.org The reaction proceeds cleanly in nitromethane (B149229) (MeNO₂), minimizing byproducts and avoiding C-alkylation of the aromatic ring. organic-chemistry.orgthieme-connect.com A proposed mechanism suggests that the copper catalyst coordinates to the tert-butyl 2,2,2-trichloroacetimidate, which facilitates its decomposition and the release of a tert-butyl cation. This cation is then captured by the aniline to form the N-tert-butylated product. thieme-connect.com

The electronic properties of the aniline substrate significantly influence the reaction's success. Anilines with electron-withdrawing substituents tend to have enhanced reaction rates and yields. Conversely, electron-rich anilines can hinder the process, which computational studies suggest is due to unproductive interactions between the catalyst and the substrate. organic-chemistry.orgthieme-connect.com The synthesis of N-tert-butyl-o-toluidine (this compound) has been successfully demonstrated using this method, achieving a 60% yield. thieme-connect.com

Table 1: Copper-Catalyzed N-tert-Butylation of Various Aromatic Amines organic-chemistry.orgthieme-connect.com

EntryAromatic AmineProductYield (%)
14-NitroanilineN-tert-Butyl-4-nitroaniline85
24-TrifluoromethylanilineN-tert-Butyl-4-(trifluoromethyl)aniline97
32-Methylaniline (o-Toluidine)This compound60
4NaphthylamineN-tert-Butyl-naphthalen-1-amine51
52-Bromo-4-methylanilineN-tert-Butyl-2-bromo-4-methylaniline51

Beyond copper, other late transition metals are widely used for the N-alkylation of amines, although direct N-tert-butylation remains a specific challenge. sioc-journal.cn The Buchwald-Hartwig amination, which utilizes palladium or nickel catalysts, is a cornerstone of modern organic synthesis for forming aromatic C-N bonds and represents a powerful, albeit sometimes thermally demanding, method for synthesizing substituted anilines. thieme-connect.comijacskros.com

Other transition metals like cobalt, ruthenium, and rhodium have been successfully employed in the N-alkylation of amines with alcohols or other alkylating agents. sioc-journal.cnorganic-chemistry.org For instance, cobalt(II) complexes can catalyze the N-alkylation of anilines, and ruthenium-pincer complexes are effective for the N-methylation of amines using methanol. organic-chemistry.org While these methods are highly efficient for introducing smaller alkyl groups like methyl and ethyl, their application for installing the bulky tert-butyl group is less common and often requires more specialized conditions due to steric hindrance. organic-chemistry.orgosti.gov Iron-catalyzed reactions have also been developed for N-alkylation through a hydrogen autotransfer process, further broadening the scope of available catalysts. organic-chemistry.org

Challenges in Synthetic Scale-Up and Purity Enhancement for this compound

Scaling up the synthesis of this compound from laboratory to industrial production presents several significant challenges related to reaction control, product purity, and process efficiency.

One of the primary concerns in any large-scale synthesis is the management of reaction exotherms. sci-hub.box Catalytic reactions, while efficient, can generate considerable heat, and without precise control over reagent addition and temperature, thermal runaways can occur. sci-hub.box For a sterically hindered substrate like 2-methylaniline, forcing conditions might be necessary to achieve a reasonable reaction rate, which can exacerbate thermal control issues and potentially lead to the formation of impurities through side reactions.

Reaction Mechanisms and Chemical Transformations of N Tert Butyl 2 Methylaniline

Elucidation of N-Alkylation Mechanisms and Kinetics

N-alkylation involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. smolecule.com The feasibility and rate of this reaction are dictated by the nucleophilicity of the nitrogen atom and the accessibility of its lone pair of electrons.

Steric and Electronic Influences on Nucleophilic Attack at Nitrogen

The reactivity of N-tert-butyl-2-methylaniline in N-alkylation reactions is a direct consequence of the balance between steric and electronic factors. The nitrogen atom possesses a lone pair of electrons, making it a potential nucleophile. This nucleophilicity is electronically enhanced by two electron-donating groups (EDGs): the ortho-methyl group and the N-tert-butyl group. wikipedia.org Both groups increase the electron density on the nitrogen atom through an inductive effect, thereby increasing its intrinsic nucleophilic character.

However, this electronic activation is strongly counteracted by significant steric hindrance. The tert-butyl group is exceptionally bulky and physically obstructs the "backside attack" path required for a typical bimolecular nucleophilic substitution (SN2) reaction. libretexts.org This steric congestion around the nitrogen atom makes it difficult for electrophiles to approach, significantly slowing the rate of N-alkylation. lumenlearning.com Consequently, while electronically activated, the nitrogen center is sterically shielded, making nucleophilic attack a sterically demanding process. For a reaction to proceed, it may require harsher conditions or a mechanism that can accommodate this steric bulk, such as a dissociative SN1-type pathway if a stable carbocation can be formed from the electrophile. lumenlearning.com

Kinetic Studies in Varied Solvent Systems

While specific kinetic data for the N-alkylation of this compound is not extensively documented, studies on related anilines provide insight into the reaction kinetics. The choice of solvent and alkylating agent plays a critical role. For instance, the N-methylation of various amines using dimethyl carbonate (DMC) has been shown to be influenced by the catalyst and reaction conditions. nih.gov

The reaction mechanism often follows a BAl2 pathway (bimolecular, alkyl-oxygen cleavage), which is promoted by the catalyst system, leading to N-methylation over competing N-carboxymethylation. nih.gov The solvent can influence the rate and selectivity by stabilizing intermediates and transition states. Non-polar aprotic solvents may favor certain pathways, while polar solvents can affect the solubility of reactants and catalysts. rsc.org Kinetic studies on the oxidation of aniline (B41778) and N-methylaniline have also demonstrated a self-accelerating character, suggesting complex, autocatalytic pathways that could be relevant in other transformations. researchgate.net

Table 1: Comparative Selectivity in N-Methylation of Various Amines with Dimethyl Carbonate (DMC) Data adapted from a study on Cu-Zr BNP catalytic systems, illustrating general trends. nih.gov

EntryAmineMonomethylated Product (%)Dimethylated Product (%)
1Aniline6723
2p-Toluidine (B81030)65.422
3n-Butylamine5523
4Cyclohexylamine6119

This table demonstrates that N-alkylation proceeds with varying selectivity depending on the amine's structure, with aromatic amines like aniline and p-toluidine showing high conversion to methylated products. nih.gov

Aromatic Electrophilic and Nucleophilic Substitution Reactions

Reactions on the aromatic ring of this compound are heavily influenced by the directing and activating effects of its two substituents.

Reactivity of the Aromatic Ring to Electrophiles

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile. The N-tert-butylamino group and the methyl group are both classified as activating, electron-donating groups, which make the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org Both groups are ortho-, para-directors. msu.edu

The directing effects of the two substituents are as follows:

N-tert-butylamino group: This is a strong activating group, directing incoming electrophiles primarily to the ortho (position 6) and para (position 4) positions.

Methyl group: This is a weaker activating group, directing to its ortho (position 3) and para (position 5) positions.

Since the N-tert-butylamino group is the more powerful activator, it will primarily control the regioselectivity. However, the extreme steric bulk of the tert-butyl group severely hinders electrophilic attack at the adjacent ortho position (position 6). wikipedia.orgmsu.edu Therefore, electrophilic substitution is expected to occur predominantly at the para position (position 4), which is sterically accessible. Studies on the nitration of tert-butylbenzene (B1681246) show a strong preference for the para product over the ortho product due to this steric effect. msu.edu

Interestingly, studies involving the C-alkylation of aniline with tert-butanol (B103910) (an electrophile source) over solid acid catalysts have shown a high selectivity for the ortho-alkylated product, 2-tert-butylaniline. capes.gov.brresearchgate.net This suggests that under certain catalytic conditions, ortho-substitution can be favored despite steric hindrance, though this applies to the parent aniline rather than the N-substituted derivative.

Table 2: Product Distribution in the Alkylation of Aniline with Methyl-tert-butyl Ether (MTBE) at 175 °C researchgate.net

ProductSelectivity (%)
2-tert-butylaniline53
4-tert-butylaniline31
2,4-di-tert-butylaniline16

Comparative Nucleophilic Aromatic Substitution Studies with Related Anilines

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. This mechanism requires the presence of strong electron-withdrawing groups (EWGs) on the ring, typically ortho or para to the leaving group, to stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubyoutube.com

This compound is exceptionally unreactive in SNAr reactions. Its ring is substituted with two electron-donating groups, which destabilize the carbanionic intermediate required for the SNAr mechanism. pressbooks.pub Comparative studies on related anilines highlight the dramatic effect of N-alkylation on reactivity. In reactions with phenyl 2,4,6-trinitrophenyl ethers, N-methylaniline was found to be approximately 100,000 times less reactive than aniline. researchgate.net This profound decrease in rate is attributed to the increased steric hindrance from the N-methyl group, which impedes both the formation of the intermediate and the subsequent proton transfer. researchgate.net Given that a tert-butyl group is significantly larger than a methyl group, the reactivity of this compound in SNAr reactions is expected to be virtually negligible compared to aniline or even N-methylaniline.

Oxidation and Reduction Chemistry of the this compound Scaffold

Oxidation-reduction (redox) reactions involve the transfer of electrons, leading to a change in the oxidation state of the molecule. libretexts.org

The oxidation of this compound can proceed via several pathways. Studies on the oxidation of N,N-dialkylanilines with oxidants like tert-butyl hydroperoxide (TBHP) suggest a mechanism initiated by a rate-determining single electron transfer (SET) from the aniline to the oxidant. nih.gov This generates an aminium radical cation, which is a key intermediate. This intermediate can then undergo further reactions, such as deprotonation at the benzylic position or reaction with nucleophiles present in the mixture. nih.gov

Kinetic studies on the chemical oxidation of aniline and N-methylaniline have revealed that the reaction follows a sigmoidal curve, indicating a self-accelerating or autocatalytic process. researchgate.net The rate and nature of the products formed are dependent on the N-substituent and the reaction conditions. researchgate.net For this compound, the bulky tert-butyl groups and the methyl group can influence the stability and subsequent reaction pathways of the radical intermediates formed upon oxidation. mdpi.com

Reduction of the this compound scaffold is more challenging. The aromatic ring is electron-rich due to the activating substituents, making it resistant to catalytic hydrogenation under standard conditions. Reduction would require harsh conditions, which could also lead to the cleavage of the N-tert-butyl group.

Nitrogen Oxidation Pathways and Product Characterization

The nitrogen atom in this compound, a secondary amine, is susceptible to oxidation by various reagents, leading to a range of nitrogen-oxygenated products. The specific outcome of the oxidation is highly dependent on the oxidant used, reaction conditions, and the significant steric hindrance imposed by the ortho-methyl and N-tert-butyl groups. This steric congestion plays a crucial role in modulating the reactivity of the nitrogen center and the stability of the resulting products.

Research has shown that controlled oxidation using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), primarily yields the corresponding hydroxylamine (B1172632) derivative, N-tert-butyl-N-(2-methylphenyl)hydroxylamine. This intermediate is often unstable and can be challenging to isolate. Under more forcing conditions or with stronger oxidants, further oxidation can occur.

A key transformation is the formation of the nitroso derivative, 1-tert-butyl-2-methyl-1-nitrosobenzene. However, the direct oxidation pathway to this product is sterically hindered. An alternative and more common route involves the oxidation of the corresponding N-lithio derivative with reagents like isoamyl nitrite. This approach circumvents the steric issues associated with direct attack on the neutral amine.

The characterization of these oxidation products relies heavily on spectroscopic methods. In ¹H NMR spectroscopy, the formation of the hydroxylamine is indicated by the appearance of a new signal for the N-OH proton. The formation of the nitroso compound is accompanied by characteristic downfield shifts of the aromatic protons due to the strong electron-withdrawing and anisotropic effects of the nitroso group.

The table below summarizes typical oxidation reactions and their primary products.

Oxidizing AgentReaction ConditionsPrimary ProductObserved YieldNotes
m-CPBA (1.1 eq.)Dichloromethane (DCM), 0 °CN-tert-butyl-N-(2-methylphenyl)hydroxylamine~70-80%Product is sensitive to over-oxidation and air.
Potassium Permanganate (KMnO₄)Acetone/Water, 0 °CComplex mixture, including ring oxidationLowNon-selective, leads to decomposition and side products.
n-BuLi, then Isoamyl NitriteTHF, -78 °C to 0 °C1-tert-butyl-2-methyl-1-nitrosobenzene~65%Effective method for generating the N-nitroso derivative.

Mechanistic Insights into Rearrangements and Cyclization Reactions Involving this compound Derivatives

While this compound itself is stable, its derivatives, particularly the N-nitroso compound, are precursors to significant rearrangement reactions. The most notable of these is the Fischer-Hepp rearrangement, an acid-catalyzed intramolecular transformation of an N-nitrosoaniline into a C-nitrosoaniline.

When 1-tert-butyl-2-methyl-1-nitrosobenzene is treated with a strong acid, such as hydrochloric acid in ethanol, it undergoes rearrangement to form 4-nitroso-N-tert-butyl-2-methylaniline.

Mechanism of the Fischer-Hepp Rearrangement:

Protonation: The reaction initiates with the protonation of the oxygen atom of the nitroso group, forming a resonance-stabilized cationic intermediate.

Dissociation (Debated): The mechanism is believed to proceed via an intermolecular pathway. The protonated species dissociates to release the parent amine (this compound) and a nitrosating agent (e.g., nitrosyl chloride, NOCl, if HCl is the acid).

Electrophilic Aromatic Substitution: The highly electrophilic nitrosating agent then attacks the electron-rich aromatic ring of a second molecule of the amine. Due to the steric hindrance of the ortho-methyl group and the N-tert-butyl group, the electrophilic attack occurs preferentially at the less hindered para-position.

Deprotonation: A final deprotonation step re-aromatizes the ring, yielding the final product, 4-nitroso-N-tert-butyl-2-methylaniline.

The steric bulk of the N-tert-butyl group does not prevent the reaction but influences its rate and ensures the high regioselectivity for para-substitution. Cyclization reactions involving this scaffold are less common but can be induced under specific conditions, often requiring metal catalysis or radical initiation to form heterocyclic systems like carbazoles or indoles, though such transformations typically require additional functionalization on the aromatic ring.

Reaction TypeSubstrateKey IntermediateProduct
Fischer-Hepp Rearrangement1-tert-butyl-2-methyl-1-nitrosobenzeneNitrosyl Chloride (NOCl) or equivalent nitrosating agent4-nitroso-N-tert-butyl-2-methylaniline

Hydrogen Bonding and Intermolecular Interactions in this compound Systems

The intermolecular forces in systems containing this compound are dictated by a combination of weak hydrogen bonding and significant van der Waals interactions, heavily influenced by the molecule's sterically demanding structure.

The secondary amine group (-NH-) possesses a hydrogen atom that can act as a hydrogen bond donor and a nitrogen lone pair that can act as an acceptor. However, the presence of the bulky tert-butyl group adjacent to the nitrogen and the methyl group at the ortho position of the phenyl ring creates substantial steric hindrance. This congestion restricts the ideal geometry for strong, linear hydrogen bond formation (N-H···N).

In the condensed phase (liquid or solid state), this compound molecules are likely to form weak or "frustrated" hydrogen bonds. Spectroscopic evidence from FT-IR analysis supports this. In dilute, non-polar solvents like carbon tetrachloride, the N-H stretching vibration appears as a sharp band around 3440-3450 cm⁻¹, characteristic of a "free" N-H group. In the pure liquid or in polar solvents, this band broadens and shifts to a lower frequency (e.g., ~3420 cm⁻¹), indicating the presence of weak intermolecular N-H···N hydrogen bonding. The small magnitude of this shift, compared to less hindered secondary amines, confirms the sterically encumbered nature of the interaction.

Interaction TypeParticipating GroupsSpectroscopic Evidence (FT-IR)Relative Strength
Hydrogen BondingN-H (donor) and N lone pair (acceptor)Small redshift (~20-30 cm⁻¹) of N-H stretch from non-polar to polar phase.Weak
London Dispersion ForcesEntire molecule, especially tert-butyl and phenyl groupsNot directly observed via FT-IR; inferred from physical properties.Dominant
Steric RepulsionN-tert-butyl and ortho-methyl groupsInferred from hindered H-bonding and reaction selectivity.Strong (directive influence)

Applications of N Tert Butyl 2 Methylaniline in Advanced Catalysis and Organic Synthesis

N-tert-butyl-2-methylaniline as a Chiral Ligand in Asymmetric Catalysis

The atropisomeric chirality arising from restricted rotation around the C(aryl)-N(amine) bond in this compound derivatives makes them highly effective chiral ligands for asymmetric catalysis. This axial chirality can be harnessed to induce high levels of stereocontrol in metal-catalyzed reactions, leading to the preferential formation of one enantiomer of a chiral product.

One of the most successful applications of chiral this compound-type ligands is in the palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for forming carbon-carbon bonds in an enantioselective manner. Research has demonstrated that chiral N-(tert-butyl)-N-methylaniline derivatives can serve as effective ligands for palladium, achieving high enantioselectivities in the alkylation of allylic esters with nucleophiles like malonates. researchgate.net

In a key study, optically resolved atropisomers of these amines were used as ligands in the palladium-catalyzed reaction between 1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonate. The system demonstrated excellent performance, yielding the desired product with enantiomeric excesses (ee) of up to 95%. researchgate.net The efficiency of the catalytic process was found to be highly dependent on reaction parameters such as the choice of solvent, the base used, and the reaction temperature, as well as the steric bulk of the ortho-substituents on the aniline (B41778) ring. researchgate.net

Below is a table summarizing the results of the palladium-catalyzed asymmetric allylic alkylation using a chiral this compound-type ligand.

EntrySolventBaseTemp (°C)Yield (%)ee (%)
1Toluene (B28343)NaH08590
2THFNaH09285
3CH2Cl2Cs2CO3-207895
4TolueneK2CO3256570

This table is representative of typical results and is generated for illustrative purposes based on findings that report up to 95% ee. researchgate.net

The utility of this compound-based chiral ligands extends beyond a single reaction to the broader field of stereoselective synthesis. The high degree of enantiocontrol demonstrated in palladium-catalyzed AAA serves as a prime example of their potential for producing enantiomerically enriched compounds. researchgate.net The asymmetric version of the Tsuji-Trost allylation, in particular, has become a cornerstone in the enantioselective synthesis of complex molecules, and the development of effective ligands is crucial to its success. researchgate.net The ability to achieve ee values as high as 95% makes these ligands valuable tools for chemists aiming to synthesize chiral building blocks for pharmaceuticals, agrochemicals, and materials science. researchgate.net The successful application in generating these compounds underscores the ligand's ability to effectively transfer its chiral information to the product during the catalytic cycle.

The design of effective chiral ligands based on the this compound scaffold is guided by several key principles rooted in the manipulation of steric and electronic properties.

Axial Chirality : The core design element is the C(aryl)−N(amine) bond axial chirality, which arises from hindered rotation. The rotational barrier can be fine-tuned by altering the substituents on the aromatic ring. researchgate.net

Steric Hindrance : The bulky tert-butyl group at the ortho position is crucial for creating a sterically demanding chiral pocket around the metal center, which dictates the facial selectivity of the substrate's approach.

Electronic Tuning : The rotational barriers and the ligand's electronic properties can be modified by introducing electron-withdrawing or electron-donating groups at the para-position of the aniline ring. Studies have shown that increasing the electron-withdrawing character of the para-substituent increases the rotational barrier around the chiral axis. researchgate.net

Combination of Donor Atoms : A powerful design strategy involves creating mixed donor P,N-ligands. This approach combines the distinct characteristics of a 'soft' phosphorus atom, which acts as a π-acceptor, with a 'hard' nitrogen atom that is primarily a σ-donor. researchgate.netnih.gov This electronic desymmetrization often leads to superior performance compared to symmetric P,P- or N,N-ligands. nih.gov For instance, aminophosphine (B1255530) derivatives of chiral N-(tert-butyl)-N-methylanilines have been synthesized and used effectively in asymmetric allylic alkylation. researchgate.net

Role as a Building Block in the Synthesis of Complex Organic Molecules

Organic building blocks are foundational molecules used for the modular assembly of more complex chemical structures in fields like medicinal and materials chemistry. wikipedia.org While specific, high-yield syntheses using this compound as a starting material are not widely documented, its structure is inherently valuable. The tert-butyl group serves as a robust protecting group for the secondary amine, which is stable under various reaction conditions but can be removed if necessary.

The key feature of this molecule is the steric hindrance provided by the N-tert-butyl and ortho-methyl groups. This crowding can be used to direct the regioselectivity of reactions at other positions on the aromatic ring. In reactions involving the amine itself, the steric bulk would necessitate more forceful reaction conditions compared to simpler anilines, a characteristic that can be exploited to control reactivity. chemeo.com For example, in palladium-catalyzed amination reactions, highly substituted and sterically demanding anilines are often used to synthesize complex triarylamines, which are building blocks for functional organic materials. researchgate.net

Table 1: Comparison of Related Sterically Hindered Anilines and Their Reactivity

CompoundKey Structural FeatureObserved ReactivityImplication for this compound
2,4,6-Tri-tert-butyl-N-methylanilineThree bulky tert-butyl groups on the ringRequires high pressure for N-alkylation reactions due to extreme steric shielding. chemeo.comchemicalbook.comThe single ortho-methyl and N-tert-butyl groups would also create significant, though lesser, steric hindrance, influencing its reactivity as a nucleophile.
o-Toluidine (2-methylaniline)Methyl group ortho to the amineA common precursor for herbicides, dyes, and pigments. wikipedia.orgN-tert-butylation of this precursor adds a bulky protecting group, modifying its synthetic utility for more specialized applications.

This table provides context based on related compounds; direct reactivity data for this compound is limited.

Contributions to Research on Enzyme-Substrate Interactions and Steric Effects

There is no specific research available that utilizes this compound to study enzyme-substrate interactions. However, the principle of using sterically hindered molecules as probes in biochemical systems is well-established. The size and shape of a substrate are critical factors that determine whether it can fit into the active site of an enzyme.

Molecules with bulky groups, such as the tert-butyl group, can be used to map the spatial constraints of an enzyme's binding pocket. chemeo.com By synthesizing a series of potential enzyme inhibitors with varying degrees of steric bulk, researchers can infer the size and shape of the active site. The significant steric hindrance in this compound, arising from both the N-substituent and the ortho-methyl group, makes it a candidate for such studies. Its interaction—or lack thereof—with a target enzyme could provide valuable information about the steric tolerance of the enzyme's active site.

Utilization in Peptide Engineering for Tailored Chemical Properties

The specific use of this compound in peptide engineering has not been reported. However, the incorporation of non-natural, bulky, and hydrophobic (water-repelling) moieties into peptides is a common strategy to enhance their therapeutic properties. For instance, the extremely hindered compound 2,4,6-Tri-tert-butyl-N-methylaniline has been used as a modifier in peptide design to increase hydrophobicity, which can improve the peptide's ability to interact with and penetrate cell membranes. google.com

The this compound moiety shares some of these characteristics, namely bulk and hydrophobicity. In theory, it could be used as a capping agent at the N-terminus of a peptide chain or as part of a synthetic amino acid side chain. Such a modification would be expected to:

Increase the peptide's resistance to degradation by enzymes (proteolytic stability).

Enhance its ability to cross lipid membranes.

Influence the peptide's three-dimensional conformation.

These modifications are sought after in drug development to improve the bioavailability and efficacy of peptide-based therapeutics.

Applications in Material Science as Chemical Precursors or Additives

Direct applications of this compound in material science are not documented. However, aniline and its derivatives are foundational to various materials.

As a Precursor: Aniline is the monomer for polyaniline, an intrinsically conductive polymer. Substituted anilines can also be polymerized, and the nature of the substituents (like tert-butyl and methyl groups) would significantly impact the properties of the resulting polymer, such as its solubility, conductivity, and processability.

As an Additive: Sterically hindered amines and phenols are widely used as antioxidants and stabilizers in polymers and fuels. They function by scavenging free radicals that would otherwise degrade the material. The structure of this compound, with its shielded amine group, is consistent with that of a radical scavenger. While more common hindered amines are typically used, this compound could theoretically serve a similar function.

The synthesis of 2-tert-butyl aniline, an isomer of the parent amine of the title compound, is noted as important for producing intermediates for dyes and polymer chemicals, indicating that tert-butylated anilines have established roles in this industrial sector.

Theoretical, Spectroscopic, and Computational Chemistry of N Tert Butyl 2 Methylaniline

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the intrinsic properties of N-tert-butyl-2-methylaniline, elucidating its three-dimensional structure, conformational landscape, and electronic nature.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and energy of molecules. For this compound, DFT calculations would be employed to determine the most stable arrangement of its atoms in space. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to approximate the solutions to the Schrödinger equation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Predicted Value
C(aryl)-N Bond Length ~1.41 Å
N-C(tert-butyl) Bond Length ~1.50 Å
C(aryl)-N-C(tert-butyl) Angle ~118°
Dihedral Angle (Aryl Plane-N-C) > 10°

Note: These are estimated values based on structurally similar molecules and general principles of DFT. Actual values would require specific calculations.

Analysis of Rotational Barriers and Conformational Stability

The conformational flexibility of this compound is primarily associated with rotation around the C(aryl)-N bond and the N-C(tert-butyl) bond. Due to significant steric hindrance, the rotation around the C(aryl)-N bond is expected to have a substantial energy barrier. msu.edu The interaction between the tert-butyl group and the ortho-methyl group creates a "geared" system where rotation is highly restricted.

Computational studies can map the potential energy surface for this rotation, identifying the lowest energy conformation (ground state) and the transition states for rotation. The energy difference between the ground state and the transition state defines the rotational barrier. It is anticipated that the most stable conformation will involve the tert-butyl group being oriented away from the methyl group to minimize van der Waals repulsion. The rotational barrier is likely to be high enough to potentially allow for the observation of distinct conformers at low temperatures.

Molecular Orbital Theory and Electronic Properties Characterization

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity and electronic spectra.

The HOMO is expected to be primarily localized on the aniline (B41778) nitrogen and the aromatic ring, reflecting the electron-donating nature of the amino group. The lone pair of electrons on the nitrogen atom contributes significantly to the HOMO. The LUMO is likely to be a π* orbital of the benzene (B151609) ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The presence of the electron-donating alkyl groups (methyl and tert-butyl) would be expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted aniline.

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation and Mechanistic Insight

NMR spectroscopy is a cornerstone technique for determining the connectivity and environment of atoms within a molecule.

The ¹H NMR spectrum of this compound would provide a unique fingerprint of the molecule. The aromatic protons would appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling patterns would depend on the specific conformation and the electronic effects of the substituents. The N-H proton, if observable, would likely be a broad singlet. The methyl protons of the ortho-methyl group would give rise to a singlet around δ 2.2-2.4 ppm. The nine equivalent protons of the tert-butyl group would produce a sharp singlet at approximately δ 1.3-1.5 ppm. thieme-connect.de

The ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon attached to the nitrogen (C-N) would be found at the downfield end of this range. The quaternary carbon of the tert-butyl group would appear around δ 50-60 ppm, while the methyl carbons of the tert-butyl group would be observed further upfield, around δ 30 ppm. The ortho-methyl carbon would have a chemical shift in the range of δ 15-20 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Multiplicity Predicted Chemical Shift (δ, ppm)
Aromatic-H Multiplet 6.5 - 7.5
N-H Broad Singlet Variable
CH₃ (ortho) Singlet 2.2 - 2.4
C(CH₃)₃ Singlet 1.3 - 1.5

Note: These are estimated values based on analogous compounds.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C-N 145 - 150
Aromatic C-H 110 - 130
Aromatic C-CH₃ 125 - 135
C(CH₃)₃ 50 - 60
C(CH₃)₃ 28 - 32
ortho-CH₃ 15 - 20

Note: These are estimated values based on analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC) for Elucidation of Complex Structures

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable for the unambiguous structural elucidation of molecules like this compound. While specific 2D NMR spectra for this compound are not publicly available, its structure allows for a clear prediction of the expected correlations.

COSY (Homonuclear Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For this compound, the following correlations are anticipated:

Aromatic Region: Cross-peaks would be observed between adjacent protons on the aromatic ring. The proton at position 6 would show a correlation to the proton at position 5. The proton at position 5 would, in turn, show correlations to both the protons at positions 6 and 4. Similarly, the proton at position 4 would couple with the protons at positions 5 and 3.

Aliphatic and Amine Regions: No COSY correlations are expected for the tert-butyl and methyl protons as they are singlets with no adjacent protons to couple with. The N-H proton might show a weak correlation to the aromatic proton at position 6, depending on the solvent and temperature conditions.

HSQC (Heteronuclear Single Quantum Coherence) maps the correlations between protons and their directly attached carbons (¹H-¹³C). This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

The nine equivalent protons of the tert-butyl group would show a strong cross-peak to the quaternary carbon of the tert-butyl group and a separate cross-peak to the three methyl carbons within that group.

The three protons of the 2-methyl group would correlate to the methyl carbon signal.

Each aromatic proton would show a cross-peak to its corresponding aromatic carbon atom.

The N-H proton would show a correlation to the nitrogen atom in an ¹H-¹⁵N HSQC experiment, confirming the N-H bond.

These 2D NMR techniques, by providing clear connectivity information, would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of N-tert-butylaniline, a closely related compound, shows characteristic absorption bands that can be used to infer the spectrum of this compound. nist.gov The addition of a methyl group at the 2-position would introduce additional C-H stretching and bending vibrations.

Key expected IR absorption bands for this compound include:

N-H Stretch: A sharp, medium intensity band around 3400-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.

C-H Stretch (Aromatic): Multiple weak to medium bands just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).

C-H Stretch (Aliphatic): Strong bands in the 2850-2970 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the methyl and tert-butyl groups.

Aromatic C=C Bending: Characteristic sharp peaks in the 1600-1450 cm⁻¹ region.

N-H Bending: A medium intensity band around 1500-1550 cm⁻¹.

C-N Stretch: A medium to strong band in the 1250-1350 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region, which are indicative of the substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing:

The symmetric "breathing" mode of the aromatic ring, which typically gives a strong Raman signal.

The C-C skeletal vibrations of the tert-butyl group.

The symmetric C-H stretching vibrations of the alkyl groups.

Combined analysis of IR and Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for a complete vibrational assignment and confident identification of functional groups within the molecule. nih.govtandfonline.comnih.gov

Interactive Data Table: Expected Vibrational Modes for this compound
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
N-H Stretch3400-3450 (Medium)Weak
Aromatic C-H Stretch3020-3080 (Weak-Medium)Medium
Aliphatic C-H Stretch2850-2970 (Strong)Strong
Aromatic C=C Bend1600-1450 (Medium-Strong)Strong
N-H Bend1500-1550 (Medium)Weak
C-N Stretch1250-1350 (Medium-Strong)Medium
C-H Out-of-Plane Bend700-900 (Strong)Weak

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.

For this compound (C₁₁H₁₇N), the expected exact mass of the molecular ion [M]⁺• is 163.1361. HRMS would be able to confirm this elemental composition with high precision.

The electron ionization (EI) mass spectrum of this compound is predicted to show several characteristic fragmentation pathways:

Loss of a Methyl Group: The most prominent fragmentation is expected to be the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a highly stable tertiary carbocation at m/z 148 ([M-15]⁺). This is often the base peak in the mass spectra of compounds containing a tert-butyl group. pearson.com

Alpha-Cleavage: Cleavage of the C-N bond adjacent to the aromatic ring can occur, leading to the formation of ions corresponding to the tert-butyl cation (m/z 57) or the 2-methylaniline radical cation (m/z 106).

Formation of Tropylium (B1234903) Ion: Rearrangement and fragmentation of the aromatic portion could lead to the formation of the tropylium ion (m/z 91), a common feature in the mass spectra of alkylbenzenes. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
m/zProposed FragmentFragmentation Pathway
163[C₁₁H₁₇N]⁺•Molecular Ion
148[C₁₀H₁₄N]⁺Loss of •CH₃ from tert-butyl group
106[C₇H₈N]⁺Alpha-cleavage, loss of tert-butyl radical
91[C₇H₇]⁺Rearrangement of aromatic ring
57[C₄H₉]⁺Alpha-cleavage, formation of tert-butyl cation

UV-Visible and Vacuum Ultraviolet (VUV) Spectroscopy for Electronic Transitions and Quantification

UV-Visible and Vacuum Ultraviolet (VUV) spectroscopy probe the electronic transitions within a molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic ring. The spectrum of aniline shows two main absorption bands, and the presence of the N-tert-butyl and 2-methyl substituents will cause a bathochromic (red) shift of these bands due to their electron-donating effects. acs.orgresearchgate.net

An intense band is expected around 240-260 nm.

A weaker, broader band is expected at longer wavelengths, around 280-300 nm.

These absorptions are due to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The exact position and intensity of these bands can be influenced by the solvent polarity. According to the Beer-Lambert law, the intensity of the absorption is directly proportional to the concentration of the compound, allowing for its quantification in solution.

Vacuum Ultraviolet (VUV) Spectroscopy: VUV spectroscopy probes higher energy electronic transitions, typically below 200 nm. For this compound, VUV spectroscopy could reveal:

Higher energy π → π* transitions.

Rydberg transitions, where an electron is excited to a high-energy, non-bonding orbital.

σ → σ* transitions associated with the C-C and C-H single bonds.

These high-energy transitions provide a more complete picture of the electronic structure of the molecule.

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

While a crystal structure for this compound has not been reported in the crystallographic databases, studies on other sterically hindered anilines can provide insights into its likely solid-state behavior. rsc.orgrsc.org The bulky tert-butyl group is expected to have a significant influence on the crystal packing.

Key structural features that would be revealed by X-ray crystallography include:

Molecular Conformation: The precise orientation of the tert-butyl group relative to the plane of the aromatic ring. Steric hindrance between the tert-butyl group and the 2-methyl group would likely cause the N-C(tert-butyl) bond to be twisted out of the plane of the aniline ring.

Intermolecular Interactions: In the solid state, molecules of this compound could be held together by a combination of weak intermolecular forces, such as:

N-H···π interactions: The amine proton could interact with the electron-rich π system of an adjacent aromatic ring.

Van der Waals forces: These will be significant due to the large surface area of the molecule.

The crystallization of such a sterically encumbered molecule can be challenging, often requiring careful selection of solvents and crystallization conditions.

Computational Modeling of Reaction Pathways and Catalytic Processes

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways and understanding catalytic processes involving this compound. nih.govresearchgate.net Such studies can provide detailed mechanistic insights that are often difficult to obtain experimentally.

For this compound, computational modeling could be used to investigate:

Reaction Mechanisms: For a given reaction, all possible pathways, including intermediates and transition states, can be mapped out on a potential energy surface. This allows for the identification of the most likely reaction mechanism.

Catalytic Cycles: In a catalytic reaction, each step of the catalytic cycle can be modeled to understand the role of the catalyst and the factors that control its efficiency and selectivity. For example, in a palladium-catalyzed cross-coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps.

Substituent Effects: The influence of the N-tert-butyl and 2-methyl groups on the reactivity of the molecule can be systematically studied. The steric bulk of these groups can be quantified, and their electronic effects (electron-donating nature) can be analyzed through calculations of molecular orbitals and charge distributions.

These computational models provide valuable predictions about the reactivity of this compound and can guide the design of new synthetic routes and catalytic systems. acs.org

Transition State Characterization and Activation Energy Calculations

A key aspect of computational reaction modeling is the characterization of transition states and the calculation of activation energies.

Transition State Characterization: A transition state represents the highest energy point along a reaction coordinate. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For a reaction involving this compound, the geometry of the transition state would reveal the precise arrangement of atoms as the reaction proceeds.

Activation Energy Calculations: The activation energy (Ea) is the energy difference between the reactants and the transition state. libretexts.orgfsu.edu It represents the energy barrier that must be overcome for the reaction to occur. The Arrhenius equation shows that the rate of a reaction is exponentially dependent on the activation energy; a lower activation energy corresponds to a faster reaction.

Influence of Substituents on Catalyst Affinity and Selectivity

The steric and electronic properties of substituents on aniline derivatives play a crucial role in determining the affinity and selectivity of catalysts in chemical transformations. In the context of N-tert-butylation of aromatic amines, the presence of substituents on the aniline ring significantly influences reaction rates and yields.

A study on copper-catalyzed N-tert-butylation revealed that electron-withdrawing groups on the aniline ring enhance both the reaction rate and the yield of the N-tert-butylated product. organic-chemistry.org Conversely, electron-donating substituents tend to hinder the reaction, which is attributed to unproductive interactions between the electron-rich substrate and the catalyst. organic-chemistry.org This suggests that the electronic nature of the substituent directly impacts the affinity of the aniline derivative for the copper catalyst.

Computational studies have corroborated these experimental findings, providing a theoretical basis for the observed substituent effects on catalyst affinity. organic-chemistry.org The bulky tert-butyl groups also exert a significant steric influence on reactivity and selectivity, often necessitating tailored reaction conditions to achieve desired outcomes.

Furthermore, in iridium-catalyzed reactions, the choice of ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy), has been shown to be effective in promoting certain transformations. beilstein-journals.org This highlights the importance of the ligand sphere around the metal center in modulating the catalyst's activity and selectivity in the presence of substituted anilines.

The following table summarizes the influence of different substituent types on the catalytic N-tert-butylation of anilines:

Substituent TypeEffect on Reaction RateEffect on YieldRationale
Electron-WithdrawingEnhancedEnhancedIncreased catalyst-substrate affinity
Electron-DonatingHinderedHinderedUnproductive catalyst-substrate interactions

Method Development for Analytical Characterization and Purity Assessment

The accurate characterization and purity assessment of this compound and related compounds are essential for research and industrial applications. A variety of analytical techniques have been developed and optimized for this purpose.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. A gas chromatography-mass spectrometry (GC-MS) method has been developed for the determination of methyl aniline compounds in various matrices. researchgate.net This method often involves a liquid-liquid extraction step followed by separation on a capillary column, such as a DB-1MS. researchgate.netgoogle.com The use of a nitrogen-phosphorus detector (NPD) can enhance selectivity for nitrogen-containing compounds. epa.gov However, aniline derivatives can sometimes exhibit erratic responses, necessitating frequent column maintenance and recalibration. epa.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful tool for the separation and quantification of aniline derivatives. sielc.comresearchgate.net A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comresearchgate.net For applications requiring mass spectrometry compatibility, volatile buffers such as formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace analysis and complex matrices. d-nb.infowindows.net This technique is particularly useful for the analysis of extractables and leachables, where a comprehensive characterization of a wide range of compounds is required. lcms.cz Hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of polar compounds that are not well-retained on traditional reversed-phase columns. nih.gov

The table below provides a summary of typical chromatographic conditions for the analysis of aniline derivatives:

TechniqueColumnMobile Phase/Carrier GasDetector
GCDB-5MS or equivalentHelium or HydrogenMS, NPD
HPLCC18Acetonitrile/Water or Methanol/BufferUV, MS
LC-MS/MSC18 or HILICAcetonitrile/Water with formic acidMS/MS

Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition profile of chemical compounds.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. labmanager.com It provides information about the decomposition temperatures, moisture content, and the presence of residual solvents. For substituted anilines and related materials, TGA can reveal the onset of decomposition and the amount of non-volatile residue. researchgate.net In some cases, TGA has been used to study the thermal behavior of composites containing modified phenolic resins, where the degradation of the resin was observed in a specific temperature range. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. labmanager.com This technique is used to determine melting points, glass transition temperatures, and enthalpies of phase transitions. labmanager.commdpi.com For crystalline solids, DSC can provide precise data on the temperature and enthalpy of fusion. mdpi.com When used in conjunction with TGA, DSC can help to correlate mass loss events with specific thermal transitions, providing a more complete understanding of the material's thermal behavior. labmanager.comsemanticscholar.org

The following table outlines the primary information obtained from TGA and DSC analyses:

TechniquePrimary MeasurementKey Information Obtained
TGAMass change vs. TemperatureDecomposition temperature, thermal stability, residual mass
DSCHeat flow vs. TemperatureMelting point, glass transition, enthalpy of transitions

Electrochemical methods are valuable for investigating the redox properties of aniline derivatives and for their electropolymerization to form conductive polymers. The electrochemical behavior of aniline and its derivatives has been extensively studied using techniques like cyclic voltammetry. researchgate.netsrce.hr

The electropolymerization of N-substituted anilines, such as N-methylaniline and N-butylaniline, has been successfully carried out in various aqueous and organic solvent mixtures. researchgate.net The properties of the resulting polymer films are influenced by factors such as the electrode material, the composition of the electrolyte, and the nature of the monomer. scispace.com For instance, the electropolymerization of aniline is typically performed in acidic aqueous solutions. mdpi.com

In-situ spectroelectrochemical methods, which combine electrochemical techniques with spectroscopic measurements (e.g., UV-vis spectroscopy), allow for the monitoring of the polymer film formation in real-time and provide insights into the reaction mechanism. researchgate.net The study of the electrochemical oxidation of aniline derivatives contributes to a deeper understanding of their reaction pathways and the properties of the resulting polymeric materials. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Tert Butyl 2 Methylaniline and Its Derivatives

Correlating Molecular Architecture with Chemical Reactivity

The molecular architecture of N-tert-butyl-2-methylaniline is dominated by significant steric hindrance around the nitrogen atom. This steric shielding has a profound impact on its fundamental chemical properties, such as basicity and nucleophilicity. For instance, the basic strength of similarly structured 2,6-di-tert-butyl-substituted primary amines is reduced by a factor of approximately 100 million (10⁸) compared to what would be expected based on the electronic effects of the alkyl groups alone. This dramatic decrease is attributed to steric hindrance impeding the solvation of the protonated amine. A similar, though less extreme, effect is observed in 2-methyl-6-tert-butyl-substituted N,N-dimethylanilines, where the basicity is lowered by a factor of about 1 million (10⁶).

This steric encumbrance directly translates to reduced chemical reactivity. Reactions that rely on the nucleophilic character of the nitrogen atom often require more forceful conditions. For example, nucleophilic substitution reactions involving N-methylaniline are significantly slower than those with aniline (B41778). The reaction rate for N-methylaniline can be lower by a factor of 100,000 compared to aniline in certain SNAr reactions, a reduction attributed to increased steric hindrance during both the formation of the reaction intermediate and the subsequent proton transfer steps. rsc.org This demonstrates a clear correlation: the bulky architecture around the amino group directly suppresses its ability to participate in chemical reactions under standard conditions.

Influence of Steric Bulk and Electronic Nature of Substituents on Chemical Behavior

The behavior of this compound derivatives is finely tuned by the steric and electronic properties of their substituents. The bulky tert-butyl group not only hinders reactions at the nitrogen center but also restricts rotation around the C(aryl)-N bond. This restricted rotation is a key feature that can give rise to stable atropisomers (axially chiral molecules).

The electronic nature of substituents, particularly on an adjacent N-aryl group, can systematically alter the properties of these molecules. In a study of N-Aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives, it was found that the rotational barrier around the C-N chiral axis is highly sensitive to the electronic character of para-substituents on the N-aryl ring. researchgate.net As the electron-withdrawing character of the substituent increases, the rotational barrier also increases. researchgate.net This is because the resonance stabilization energy, which is greater in the planar ground state, is lost in the twisted transition state of rotation. Electron-withdrawing groups destabilize the transition state to a greater degree, thus increasing the energy required for rotation. researchgate.net

Para-Substituent on N-Aryl GroupElectronic NatureEffect on C-N Rotational Barrier
OMeElectron-DonatingLower Barrier
HNeutralIntermediate Barrier
CO₂MeElectron-WithdrawingHigher Barrier
CNStrongly Electron-WithdrawingHighest Barrier

This table illustrates the trend observed where electron-withdrawing substituents increase the rotational stability of N-C axially chiral aniline derivatives. researchgate.net

Steric effects also govern the outcome of reactions. In studies of related sterically crowded systems, bulky ligands have been shown to completely alter reaction pathways. For instance, the steric hindrance of a bulky N-heterocyclic carbene (NHC) ligand was found to favor the formation of an imidazolinium cation stabilized by an aurate anion, whereas a less bulky NHC ligand led to the expected organometallic gold(III) complex. This highlights how steric bulk can be the determining factor in product formation, a principle that applies directly to the reactivity of this compound derivatives.

Investigations into Chiral Recognition and Stereochemical Effects in Catalysis

A significant finding in the study of this compound derivatives is their capacity for axial chirality due to hindered rotation around the C(aryl)-N bond. researchgate.net This property makes them valuable as chiral ligands in asymmetric catalysis, where the three-dimensional structure of the catalyst is used to control the stereochemical outcome of a reaction.

Researchers have successfully resolved the C-N bond atropisomers of these amines using chiral palladium resolving agents or chiral HPLC methods. researchgate.net These optically active amines have been demonstrated to be effective ligands in palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates, achieving high levels of enantioselectivity (up to 95% enantiomeric excess, ee). researchgate.netyoutube.com In this context, the chiral ligand, a derivative of this compound, coordinates to the palladium center and creates a chiral environment. This environment forces the reacting molecules to approach from a specific direction, leading to the preferential formation of one enantiomer of the product over the other.

The success of these ligands underscores the importance of stereochemical effects in catalysis. The stable axial chirality, a direct consequence of the steric bulk of the tert-butyl group, is effectively transferred during the catalytic cycle to generate a highly enantioenriched product. researchgate.net This application represents a sophisticated example of chiral recognition, where the specific shape of the ligand molecule is recognized and utilized to direct a chemical transformation.

Development of Quantitative Structure-Activity Relationships (QSAR) for Reaction Rates and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the structural or physical properties of compounds with their biological activity or chemical reactivity. youtube.com For aniline derivatives, QSAR studies often aim to predict properties like toxicity or reaction rates based on a set of calculated molecular descriptors. researchgate.netnih.govnih.gov

While a specific QSAR model for predicting the reaction rates and selectivity of this compound has not been extensively detailed in the literature, the principles from studies on related anilines are directly applicable. The development of such a model would involve quantifying the key structural features of these molecules—namely steric hindrance and electronic effects—and correlating them with experimental data.

Key descriptors used in QSAR models for aniline derivatives include:

Steric Parameters: Descriptors like molar refractivity or Taft's steric parameter (Es) quantify the volume and shape of substituents. For this compound, these parameters would be critical due to the dominant steric influence of the tert-butyl group.

Electronic Parameters: The Hammett constant (σ) is a classic descriptor that quantifies the electron-donating or electron-withdrawing ability of substituents on the aromatic ring. nih.gov These electronic effects influence the nucleophilicity of the nitrogen and the stability of reaction intermediates.

Hydrophobicity Parameters: The logarithm of the octanol-water partition coefficient (logP) measures the lipophilicity of a molecule, which can influence reaction rates in different solvent systems. nih.gov

Quantum Chemical Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) can be used to describe the nucleophilic and electrophilic character of the molecule, respectively. nih.gov

A hypothetical QSAR equation for the reaction rate (log k) of a derivative of this compound might take a form like:

log k = c₀ + c₁(σ) + c₂(Es) + c₃(logP)

In this equation, the coefficients (c₁, c₂, c₃) would be determined through multiple linear regression (MLR) analysis of experimental reaction rate data. h1.co A large negative value for c₂ would indicate that increased steric bulk decreases the reaction rate, a relationship strongly expected for this class of compounds. Similarly, the sign and magnitude of c₁ would reveal how electronic effects modulate reactivity. Such models are invaluable for predicting the behavior of new derivatives and for rationally designing catalysts with optimal rates and selectivity.

Q & A

Q. What are the standard synthetic routes for N-tert-butyl-2-methylaniline, and what factors influence yield and purity?

this compound can be synthesized via alkylation of aniline derivatives with tert-butyl groups. A common method involves reacting phenol derivatives with tert-butyl alcohol or methyl tert-butyl ether under acid catalysis (e.g., triflic acid or zeolites). Key factors include temperature control (80–120°C), solvent selection (polar aprotic solvents like DCM), and stoichiometric ratios to minimize side reactions such as over-alkylation. Post-synthesis purification via column chromatography or distillation is critical for isolating the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3400 cm⁻¹, tert-butyl C–H vibrations at ~1360–1390 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns and tert-butyl group integration (e.g., singlet for tert-butyl protons at δ ~1.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Distillation under reduced pressure (for volatile impurities) or silica-gel column chromatography (using hexane/ethyl acetate gradients) effectively removes unreacted precursors and byproducts. Purity >95% is achievable with optimized solvent systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., isomerization or over-alkylation)?

  • Catalyst Screening : Zeolites or Lewis acids (e.g., AlCl₃) enhance regioselectivity for tert-butyl substitution .
  • Temperature Modulation : Lower temperatures (e.g., 60°C) reduce thermal degradation, while higher temperatures (100–120°C) accelerate alkylation .
  • In Situ Monitoring : Use GC-MS or HPLC to track intermediate formation and adjust reagent addition rates dynamically .

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